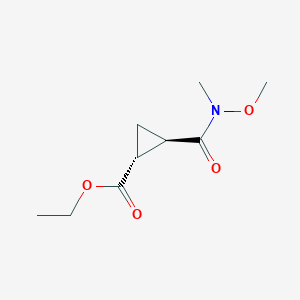
trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester
Vue d'ensemble
Description
Trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester (TMCECE) is an ester with a cyclopropane ring and a carboxylic acid group. It is a synthetic compound that has been studied for its potential applications in various scientific research fields. TMCECE has been studied for its biochemical and physiological effects, its synthesis methods, and its mechanism of action.
Applications De Recherche Scientifique
Substituent Effects in Ionization
- Substituent Effect in Ionization of Cyclopropanecarboxylic Acids : The pKa values for cis isomers of substituted 1-cyclopropanecarboxylic acids, including methoxy derivatives, show variations based on electronic effects of substituents (Kusuyama, 1979).
Biological Evaluation
- Biological Evaluation of Cyclopropyl Derivatives : Bromophenol derivatives with cyclopropyl moiety, structurally similar to trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester, have shown inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes, suggesting potential therapeutic applications (Boztaş et al., 2019).
Insecticidal Activity
- Esters of Cyclopropanecarboxylic Acid as Insecticides : Certain esters of cyclopropanecarboxylic acid, including methoxymethyl derivatives, have been found to be more active as insecticides compared to other compounds, highlighting their potential in pest control (Burt et al., 1974).
Synthesis and Biological Activities
- Synthesis and Biological Activities of Cyclopropanecarboxylic Acid Derivatives : The synthesis of various derivatives of cyclopropanecarboxylic acid and their biological activities have been explored, indicating the versatility of these compounds in chemical synthesis and potential biological applications (Gu Ke, 1989).
Chemical Reactions and Properties
- Chemical Reactions Involving Cyclopropanecarboxylates : Studies on the reactions of cyclopropanecarboxylates have provided insights into the chemical properties and reactivity of these compounds, which can be useful in various synthetic applications (Piccialli & Graziano, 2001).
Potential in Polymer Synthesis
- Use in Polymer Synthesis : Cyclopropane derivatives have been utilized in the synthesis of polymers, showcasing the application of these compounds in material science (Vretik & Ritter, 2006).
Propriétés
IUPAC Name |
ethyl (1R,2R)-2-[methoxy(methyl)carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(12)7-5-6(7)8(11)10(2)13-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXFCJNCFGKSO-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans 2-(Methoxymethylcarbamoyl)cyclopropanecarboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



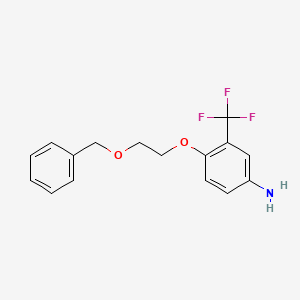
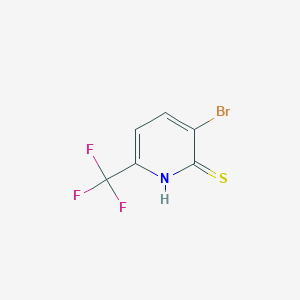
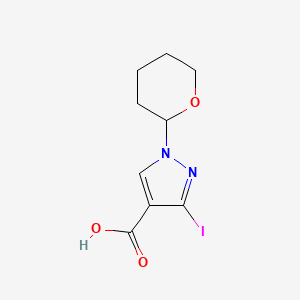
![[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-yl]-methanol](/img/structure/B1406573.png)
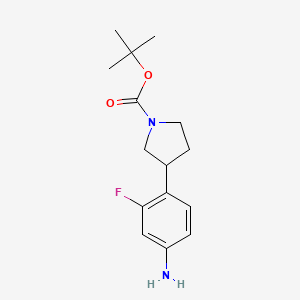
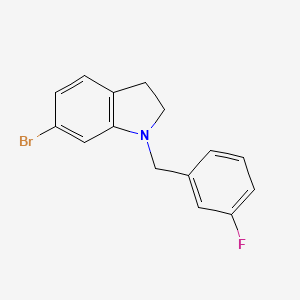
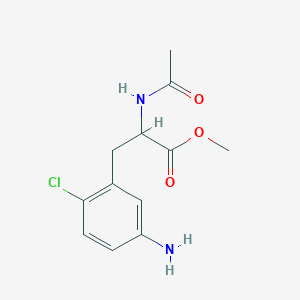
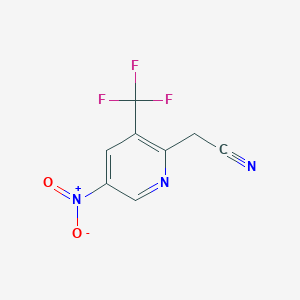
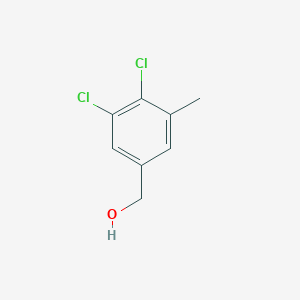
![2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propionic acid tert-butyl ester](/img/structure/B1406586.png)
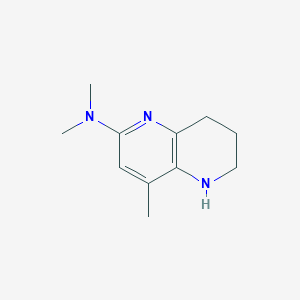
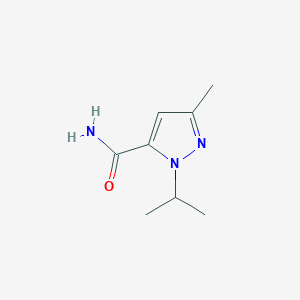
![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1406591.png)
![N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-phenylacetamide](/img/structure/B1406593.png)